molecular formula C14H22N4O B7032516 N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine

N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine

Cat. No.: B7032516
M. Wt: 262.35 g/mol
InChI Key: SPDICSODUJQIHS-UHFFFAOYSA-N
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Description

N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and a substituted amine group that contributes to its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-10(8-14(2,3)19-5)17-12-6-7-15-13-11(12)9-16-18(13)4/h6-7,9-10H,8H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDICSODUJQIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)OC)NC1=C2C=NN(C2=NC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Substitution reactions: Introduction of the 4-methoxy-4-methylpentan-2-yl group and the 1-methyl group can be performed using alkylation reactions under controlled conditions.

    Amine functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives.

Scientific Research Applications

N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-methylpentan-2-yl)aniline
  • N-(4-methoxy-4-methylpentan-2-yl)-2-methylaniline
  • 2-methoxy-N-(4-methylpentan-2-yl)aniline

Uniqueness

N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine is unique due to its pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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